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ChrA protein

Cat. No.: B1176694
CAS No.: 127121-16-8
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Description

The ChrA protein is a secondary transport protein that confers resistance to toxic chromate ions (CrO₄²⁻) in bacteria through a proton motive force-dependent efflux mechanism . This energy-dependent chromate efflux system functions to actively remove chromate from the bacterial cell interior, thereby reducing intracellular accumulation and toxicity . As a member of the CHR family of transporters, the this compound is integral to the cytoplasmic membrane and its activity is driven by the membrane potential, making it a key subject for research into bacterial resistance to inorganic anions . Its function is critical for understanding how microorganisms, including species of Pseudomonas and Alcaligenes , survive in heavy metal-contaminated environments . Research applications for the this compound are primarily focused on elucidating the molecular mechanisms of chromate transport and resistance. Studies involving everted membrane vesicles have demonstrated that ChrA mediates chromate uptake in an inside-out configuration, with kinetics showing saturation and competition with the analog sulfate . Furthermore, the protein is a valuable tool in bioremediation studies, where its genes can be expressed in engineered bacterial strains to enhance their tolerance to and removal of hexavalent chromium [Cr(VI)] from polluted sites . Investigations into essential residues, particularly in the N-terminal half of the protein, have provided insights into the structure-function relationships of this transporter . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

127121-16-8

Molecular Formula

C14H21NO8S2

Synonyms

ChrA protein

Origin of Product

United States

Molecular Biology and Genetics of Chra

Genomic Organization and Context of chrA Genes

The gene encoding the ChrA protein, chrA, is frequently found in association with other chr genes, forming operons that contribute to a coordinated response to chromium stress. The genomic context of chrA can vary, with loci identified on both plasmids and bacterial chromosomes.

Plasmid-Encoded chrA Loci

Historically, the chrA gene was first identified on plasmids in bacteria such as Pseudomonas aeruginosa (plasmid pUM505) and Cupriavidus metallidurans (plasmid pMOL28). mdpi.comnih.gov These plasmids often carry multiple resistance genes, conferring a survival advantage in environments contaminated with heavy metals. For instance, the pUM505 plasmid in P. aeruginosa contains a mobile element that, in addition to chromate (B82759) resistance, may confer resistance to mercury. researchgate.net Similarly, plasmid pTN48 in Escherichia coli carries chrA alongside a suite of genes for antibiotic resistance. nih.gov The presence of chrA on mobile genetic elements like plasmids and transposons highlights a mechanism for the horizontal gene transfer of chromate resistance among bacterial populations. researchgate.netnih.govresearchgate.net

Table 1: Examples of Plasmid-Encoded chrA Loci

Plasmid Host Organism Associated Genes Reference
pUM505 Pseudomonas aeruginosa mer (mercury resistance) researchgate.net
pMOL28 Cupriavidus metallidurans chrB, chrA, chrC mdpi.comoup.com
pTN48 Escherichia coli dfrA17, aadA5, qacEΔ1, sul1, mphA, mrx, mphR nih.gov
pKpnU95 Klebsiella pneumoniae qnrS1, fecIRABCDE, umuCD mdpi.com

Chromosomal chrA Loci

In addition to plasmids, chrA genes are also found integrated into the chromosomes of various bacteria. mdpi.com For example, in Ochrobactrum tritici 5bvl1, the chromate resistance determinant is located on a transposon, TnOtChr, which is integrated into the bacterial chromosome. researchgate.netnih.gov This transposon carries a chrBACF operon. nih.gov The chromosomal location of chrA suggests a more stable and long-term adaptation to chromium-contaminated environments. In some bacteria, such as certain strains of Stenotrophomonas maltophilia, a rpoEc-chrR-chrA operon is conserved across different isolates, indicating a fundamental role for this chromosomally encoded system in the species. frontiersin.org

Operonic Structures and Co-Occurring chr Genes (e.g., chrBACF, chrIA1)

The chrA gene is often part of a larger operon, a cluster of genes that are transcribed together. This co-transcription ensures the coordinated expression of proteins involved in chromate resistance. Common operonic structures include:

chrBACF operon: Found in Ochrobactrum tritici 5bvl1, this operon includes chrB, which acts as a regulatory protein, chrA (the transporter), chrC (a putative superoxide (B77818) dismutase), and chrF (a protein of uncertain function). nih.govplos.orgnih.gov The presence of genes like chrC suggests a mechanism to counteract the oxidative stress induced by chromate. nih.gov

chrBAC operon: This structure is found on the pMOL28 plasmid of Cupriavidus metallidurans. oup.com It consists of the regulatory gene chrB, the transporter gene chrA, and chrC. oup.com

chrIA1 operon: Identified in Ochrobactrum tritici 5bvI1, this operon contains a putative chromate transporter gene. mdpi.com

rpoEc-chrR-chrA operon: In Stenotrophomonas maltophilia, this operon links chromate resistance to the regulation of extracytoplasmic functions, with rpoE encoding an extracytoplasmic function (ECF) sigma factor and chrR acting as a regulator. frontiersin.org

The specific composition of chr operons can vary between different bacterial species and even between different genetic elements within the same species.

Transcriptional and Post-Transcriptional Regulation of this compound Expression

The expression of the this compound is tightly controlled to ensure that the efflux pump is produced when needed, primarily in the presence of its substrate, chromate. This regulation occurs at the transcriptional level, governed by specific regulatory proteins and induced by environmental cues.

Regulatory Proteins and Factors (e.g., ChrB, ChrS, ChrR)

Several regulatory proteins have been identified that control the transcription of the chrA gene. These proteins act as molecular switches, turning gene expression on or off in response to specific signals.

ChrB: This protein is a key transcriptional regulator of the chr operon in many bacteria, including Ochrobactrum tritici and those carrying the pMOL28 plasmid. plos.orgresearchgate.net ChrB functions as a chromate-sensing regulator, binding to the promoter region of the chr operon and controlling its expression. plos.orgresearchgate.net In the absence of chromate, ChrB often acts as a repressor, preventing the transcription of chrA. When chromate is present, it is believed to bind to ChrB, causing a conformational change that alleviates the repression and allows for the transcription of the operon. researchgate.net Site-directed mutagenesis studies of ChrB from O. tritici have identified specific amino acid residues crucial for DNA binding and chromate induction. plos.org

ChrS and ChrA (in a two-component system): In Corynebacterium diphtheriae, a two-component signal transduction system, ChrS-ChrA, is involved in regulating gene expression in response to heme. nih.govasm.org ChrS is a sensor histidine kinase, and ChrA is a response regulator. nih.govasm.org While this system is primarily associated with heme metabolism in this organism, it shares homology with other two-component systems and highlights the diverse roles of proteins with the "Chr" designation. nih.gov

ChrR: In Pseudomonas aeruginosa, the chrR gene, located on the chromosome, is essential for the full function of the plasmid-encoded ChrA. oup.com ChrR is a putative transcriptional regulator belonging to the AraC family. oup.com In Stenotrophomonas maltophilia, ChrR is part of the rpoEc-chrR-chrA operon and is homologous to the ChrR of P. aeruginosa. frontiersin.org

ChrN: In some chromate-resistant bacteria that lack ChrB, a PadR family transcriptional repressor called ChrN has been identified. nih.gov ChrN is co-transcribed with chrA and its expression is induced by Cr(VI). nih.gov

Two-Component Signal Transduction Systems Involving ChrA (e.g., ChrAS system)

In some bacteria, such as Corynebacterium diphtheriae, the this compound functions as a response regulator within a two-component signal transduction system, most notably the ChrAS system. asm.orgnih.gov These systems are a common bacterial mechanism for adapting to environmental changes by altering gene expression. asm.org A typical two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator that modulates gene expression. asm.org

The ChrAS system is crucial for heme-dependent gene regulation. asm.orgnih.gov The system is composed of:

ChrS : A membrane-bound sensor kinase. asm.orgasm.org ChrS has an N-terminal heme-responsive sensor domain and a C-terminal histidine kinase domain. asm.org It is believed to detect the presence of heme in the environment. asm.org Upon sensing heme, ChrS undergoes autophosphorylation at a conserved histidine residue (H215). asm.org

ChrA : A cytoplasmic response regulator. asm.orgasm.org ChrA contains an N-terminal phosphate-binding receiver domain and a C-terminal DNA-binding domain. asm.org

The signaling cascade involves ChrS transferring the phosphate (B84403) group to a conserved aspartic acid residue (Asp50) on the this compound. asm.orgasm.org This phosphorylation activates ChrA, enabling it to bind to specific promoter regions on the DNA and activate transcription. asm.orgasm.org A primary target of the ChrAS system is the hmuO promoter, which drives the expression of a heme oxygenase involved in utilizing heme as an iron source. nih.govasm.org A mutation changing the conserved aspartic acid at position 50 to asparagine (ChrA D50N) was shown to eliminate this heme-dependent activation, confirming the importance of this residue in the phosphotransfer mechanism. asm.org

In C. diphtheriae, the ChrAS system is responsible for the majority of heme-dependent activation of the hmuO gene. asm.org However, studies have shown that a second, similar two-component system, HrrAS, also contributes to this regulation and that some level of cross-talk may occur between the two systems. nih.gov Deletion of both the ChrAS and HrrAS systems completely abolishes hemoglobin-dependent activation of the hmuO promoter. nih.gov

Functional Genomics and Mutational Analysis of chrA

Functional genomics and mutational analyses have been instrumental in elucidating the structure-function relationship of the this compound, particularly its role as a chromate transporter in bacteria like Pseudomonas aeruginosa. oup.comoup.com By generating and analyzing mutations in the chrA gene, researchers have identified key components of the protein essential for its function in conferring chromate resistance. oup.comnih.gov

Mutational studies on the chrA gene from P. aeruginosa plasmid pUM505 have revealed that the N-terminal half of the this compound is critical for its function. oup.comoup.com Random mutagenesis experiments isolated numerous mutations that rendered the bacteria sensitive to chromate. oup.com DNA sequencing of these mutants showed that point mutations were clustered in domains predicted to be cytoplasmic regions or transmembrane segments (TMS) within this N-terminal portion. oup.comnih.gov

Key findings from these analyses include:

Cytoplasmic Domains : The cytoplasmic loops C1 and C2 in the N-terminal half of the protein, along with the adjacent transmembrane segments II, III, and IV, are essential for the chromate resistance phenotype. oup.com

Conserved Residues : Many mutations affected amino acid residues that are moderately to highly conserved among ChrA homologs. oup.comnih.gov For instance, several mutations involved the substitution of small, neutral glycine (B1666218) residues with larger, charged residues (e.g., G39S, G63D, G92D), which likely disrupted local protein structure. oup.com The residue P111, which is strictly conserved, was also identified as critical. oup.com

Acidic Residues : Site-directed mutagenesis of transmembrane acidic residues Asp346 and Asp362 in TMS XI demonstrated that they are essential for the functioning of the this compound. umich.mx

Phospho-acceptor Site : In the context of the C. diphtheriae ChrAS system, the conserved aspartate residue at position 50 (Asp50) is the crucial phospho-acceptor site. asm.orgresearchgate.net Its mutation to asparagine prevents the phosphotransfer from ChrS, thereby inactivating the regulatory function of ChrA. asm.org

The following table summarizes key mutations and their impact on ChrA function.

OrganismProtein/DomainMutationFunctional ImpactReference(s)
Pseudomonas aeruginosaN-terminal halfG39S, G63D, G92D, P111LLoss of chromate resistance oup.comoup.com
Pseudomonas aeruginosaCytoplasmic Loop C1K96QLoss of ChrA function oup.com
Pseudomonas aeruginosaTransmembrane Segment XIAsp346Ala, Asp362AlaDrastic loss of chromate resistance umich.mx
Corynebacterium diphtheriaeReceiver DomainD50NAbolished heme-dependent transcriptional activation asm.org

Mutations within the chrA gene have direct and significant phenotypic consequences, primarily related to the organism's ability to withstand chromate toxicity. oup.compsu.edu The primary function of the ChrA transporter in many bacteria is to actively pump chromate ions out of the cell cytoplasm. nih.govresearchgate.netnih.gov

Loss of Chromate Resistance : The most direct consequence of deleterious mutations in chrA is an increased sensitivity to chromate. oup.complos.org In P. aeruginosa, mutants with single amino acid substitutions in crucial residues were found to be either sensitive or intermediately sensitive to chromate concentrations that the wild-type strain could tolerate. oup.comoup.com Similarly, deleting the chrA gene in Shewanella oneidensis resulted in a strain whose growth was significantly more impaired by the presence of chromate compared to the wild-type. plos.org

Impaired Chromate Efflux : The loss of resistance is a direct result of a compromised or completely abolished chromate efflux system. oup.comnih.gov Transport experiments using radioactively labeled chromate (⁵¹CrO₄²⁻) on selected P. aeruginosa mutants confirmed that the rate of chromate extrusion was drastically lowered compared to the strain with the wild-type chrA gene. oup.comnih.gov

Heme Sensitivity : In organisms where ChrA is part of a regulatory system, such as C. diphtheriae, mutations have different phenotypic outcomes. Deletion of the chrA gene in C. diphtheriae results in a marked reduction in the heme-dependent transcription of the hmuO gene. psu.edu This leads to a phenotype of increased sensitivity to heme, particularly in stationary-phase cultures, suggesting that the ChrAS system controls factors necessary to protect the bacterium from heme toxicity. psu.edu

The table below outlines the phenotypic effects of chrA mutations in different bacterial species.

OrganismGene/MutationPhenotypic ConsequenceMechanismReference(s)
Pseudomonas aeruginosachrA point mutationsIncreased sensitivity to chromateDrastically lowered chromate efflux oup.comnih.gov
Shewanella oneidensischrA gene deletionImpaired growth in the presence of chromateLoss of chromate resistance function plos.org
Corynebacterium diphtheriaechrA gene deletionHeme sensitivity; reduced cell viabilityReduced expression of hmuO and other protective factors psu.edu
Desulfovibrio vulgarisDVU0426 (chrA) deletionIncreased sensitivity to Cr(VI)Loss of chromate tolerance function nih.gov

Structural Biology of Chra Proteins

Prediction and Experimental Determination of ChrA Membrane Topology

Determining the precise arrangement of ChrA within the cell membrane has involved both computational predictions and experimental validation using techniques such as translational fusions with reporter enzymes.

Transmembrane Segment (TMS) Architectures (e.g., 10, 11, 12, 13 TMS models)

Initial predictions of ChrA protein topology based on hydropathic profiles suggested variations in the number of transmembrane segments, including models with 11, 12, or 13 TMS. oup.comoup.com For instance, the Pseudomonas aeruginosa this compound was initially proposed to have 12 TMS with both the amino and carboxyl termini located in the cytoplasm based on its hydropathic profile. oup.comoup.com However, the use of TMS prediction programs for P. aeruginosa ChrA resulted in predicted secondary structures ranging from 11 to 13 TMS. oup.comoup.com Experimental approaches, such as the analysis of translational fusions with reporter enzymes like alkaline phosphatase (PhoA) and β-galactosidase (LacZ), have been employed to experimentally determine the membrane topology. oup.comoup.comresearchgate.net These experimental studies have sometimes yielded different results compared to initial predictions, highlighting the complexity of accurately predicting membrane protein topology solely based on sequence. oup.comsu.se For example, an initial experimental attempt using fusions primarily at the amino terminus of P. aeruginosa ChrA suggested a 12-TMS structure. oup.comoup.com

The long-chain this compound from Cupriavidus metallidurans has been reported to have 10 TMS, arranged in an unusual 4+6 configuration. doi.orgresearchgate.net In contrast, the P. aeruginosa this compound has been shown to possess 13 TMS, presenting an unusual 6+1+6 arrangement with an extra TMS inserted between the two homologous domains. doi.orgresearchgate.net This difference in TMS number and arrangement between homologs underscores the structural diversity within the CHR superfamily.

Orientation of N-terminal and C-terminal Domains (Cytoplasmic vs. Periplasmic)

Experimental determination of ChrA topology has provided insights into the orientation of its N-terminal and C-terminal domains relative to the membrane. For P. aeruginosa ChrA, a detailed analysis using translational fusions supported a 13-TMS topology where the N-terminus is located in the cytoplasm and the C-terminus is in the periplasmic space. oup.comoup.comresearchgate.netnih.gov This orientation was consistent with the observed enzyme activities of the reporter fusions in both Escherichia coli and P. aeruginosa. oup.comoup.comresearchgate.net This finding contrasted with an earlier proposal suggesting both termini were in the cytoplasm. oup.comoup.com

In the case of the 13-TMS P. aeruginosa ChrA, the arrangement results in the amino and carboxyl terminal domains being oppositely oriented with respect to the membrane. doi.org This is in contrast to the 4+6 arrangement of the C. metallidurans ChrA, where the amino and carboxyl terminal domains are suggested to have the same orientation. doi.org The orientation of transmembrane domains in bacterial proteins is significantly influenced by charged residues in the flanking extramembrane domains, often following the "positive inside rule," where cytoplasmic domains are enriched in positively charged residues. rupress.organnualreviews.org However, the final topology can also be influenced by lipid composition and interactions within the protein. rupress.organnualreviews.orgnih.gov

Domain Organization and Internal Homology of ChrA

Analysis of this compound sequences and structures reveals a distinct domain organization characterized by internal homology, suggesting an evolutionary origin through gene duplication.

Evidence for Intragenic Duplication and Ancestral Protein Origins

Significant evidence supports the hypothesis that ChrA proteins, particularly the long-chain members, originated from an intragenic duplication event of a gene encoding a smaller ancestral protein. Alignment of the two halves of P. aeruginosa ChrA shows significant sequence homology, with the first six TMS (I-VI) displaying similarity to the subsequent seven TMS (VII-XIII), specifically TMS VIII-XIII, although with opposite membrane orientations. oup.comoup.comresearchgate.netnih.gov This suggests that ChrA arose from the duplication of a gene encoding a 6-TMS ancestral protein, followed by the insertion of an extra TMS (TMS VII) in the middle. oup.comoup.comresearchgate.netnih.gov

Membrane carriers with 12 TMS are also thought to have arisen by an intragenic duplication event from a six-TMS ancestral protein. oup.comoup.com The 13-TMS P. aeruginosa ChrA is composed of two homologous 6-TMS bundles separated by a hydrophobic TMS (TMVII), which are in opposite orientations. rupress.orgnih.gov In contrast, the 12-TMS C. metallidurans ChrA consists of two homologous six-TMS bundles arranged in the same orientation. rupress.orgnih.gov The presence of a central intervening sequence, and its hydrophobicity, appears to have played a role in determining the relative orientation of the duplicated domains. rupress.organnualreviews.orgnih.gov Phylogenetic analysis also supports an ancient origin of long-chain CHR proteins from the fusion of two short-chain CHR protein-encoding genes. nih.govresearchgate.net

Comparative Structural Analyses of ChrA Homologs within the CHR Superfamily

Comparative structural analyses of ChrA homologs within the CHR superfamily reveal both conserved features and variations in topology and domain arrangement across different organisms. The CHR superfamily encompasses a diverse group of transporters found in bacteria, eukaryotes, and archaea. doi.orgnih.govtcdb.org The superfamily is broadly divided into two families: short-chain monodomain proteins of approximately 200 amino acids and long-chain bidomain proteins of about 400 amino acids. doi.org Genes encoding short-chain CHR proteins are frequently organized as homologous tandem pairs. doi.org

While the long-chain ChrA proteins from P. aeruginosa and C. metallidurans are well-studied examples, they exhibit different TMS architectures (13 vs. 10) and distinct relative orientations of their duplicated domains (antiparallel vs. parallel). doi.orgresearchgate.netrupress.org This highlights structural divergence within the long-chain family. Comparative analysis of translational fusions in P. aeruginosa and C. metallidurans ChrA homologs has shown differences in topology, particularly in the N-terminal part of the proteins. oup.com

Short-chain CHR proteins, such as the Chr3N/Chr3C pair from Bacillus subtilis, have been shown to function as chromate (B82759) efflux transporters when expressed together. doi.org Experimental determination of their membrane topology has indicated a five-TMS topology with opposite orientations for Chr3N and Chr3C, suggesting that even within the short-chain family or in paired arrangements, diverse topological structures exist. doi.org

The presence of both long-chain bidomain proteins and short-chain monodomain proteins, along with phylogenetic evidence, suggests a complex evolutionary history for the CHR superfamily, potentially involving gene fusion and fission events in addition to intragenic duplication. nih.govresearchgate.net The structural variations observed among homologs likely contribute to differences in transport characteristics or regulation across different species.

Here is a table summarizing some of the reported this compound topologies:

OrganismChrA Length (amino acids)Predicted/Determined TMSProposed ArrangementN-terminus LocationC-terminus LocationSource
Pseudomonas aeruginosa416136+1+6CytoplasmPeriplasmExperimental oup.comoup.comresearchgate.netnih.gov
Pseudomonas aeruginosa-12-CytoplasmCytoplasmPredicted oup.comoup.com
Pseudomonas aeruginosa-11, 12, or 13---Predicted oup.comoup.com
Cupriavidus metallidurans-104+6--Reported doi.orgresearchgate.net
Bacillus subtilis Chr3N~2005-PeriplasmCytoplasmExperimental doi.org
Bacillus subtilis Chr3C~2005-CytoplasmPeriplasmExperimental doi.org

Note: The table includes both predicted and experimentally determined topologies where available. "Predicted" indicates computational predictions, while "Experimental" indicates determination through methods like translational fusions.

This compound Topology Summary

FeaturePseudomonas aeruginosa ChrA (13 TMS)Cupriavidus metallidurans ChrA (10 TMS)Bacillus subtilis Chr3N/Chr3C (5 TMS each)
TMS Architecture 13 (6+1+6)10 (4+6)5 each
N-terminus Location CytoplasmicNot explicitly stated in sourceChr3N: Periplasmic, Chr3C: Cytoplasmic
C-terminus Location PeriplasmicNot explicitly stated in sourceChr3N: Cytoplasmic, Chr3C: Periplasmic
Domain Orientation AntiparallelParallelAntiparallel (between Chr3N and Chr3C)
Origin Intragenic duplication of 6-TMS ancestor + insertion of TMS VII oup.comoup.comresearchgate.netnih.govIntragenic duplication of 6-TMS ancestor rupress.orgnih.govtcdb.orgTandem pair of genes encoding monodomain proteins doi.org

Mechanistic Insights into Chra Mediated Transport Processes

Bioenergetics of ChrA-Driven Efflux

ChrA-mediated chromate (B82759) efflux is an active process requiring metabolic energy. Studies have shown that this transport is coupled to the electrochemical gradient across the bacterial membrane.

Role of Membrane Potential and Proton Motive Force

Research indicates that chromate efflux mediated by ChrA is driven by the membrane potential. Experiments using inhibitors of the proton motive force (PMF), such as valinomycin, nigericin, and carbonyl cyanide m-chlorophenylhydrazone (CCCP), have demonstrated significant inhibition of chromate extrusion nih.govoup.com. This suggests that the PMF, specifically the electrical component (membrane potential), provides the driving force for ChrA activity nih.govoup.comasm.org. The involvement of protons in chromate transport has also been implied asm.org.

Proposed Stoichiometry and Ion Coupling Mechanisms (e.g., Uniport, H+ Antiport)

While the precise stoichiometry and ion coupling mechanism of ChrA are still areas of investigation, evidence suggests it functions as a chemiosmotic pump doi.orgresearchgate.netresearchgate.net. Possible mechanisms include chromate uniport, chromate:H⁺ antiport, or chromate:anion antiport tcdb.org. The inhibition of chromate efflux by protonophores supports a mechanism coupled to the proton motive force, likely involving the movement of protons alongside or in exchange for chromate ions nih.govoup.comasm.orgtcdb.org. The topology of P. aeruginosa ChrA, which features 13 transmembrane segments with homologous but oppositely oriented N- and C-terminal halves, hints at a complex transport mechanism that may involve the coordinated action of these domains doi.orgtcdb.orgoup.com.

Substrate Recognition and Transport Kinetics

ChrA exhibits specificity for chromate ions, and its transport activity can be characterized by specific kinetic parameters.

Specificity for Chromate Ions (CrO₄²⁻)

The ChrA protein demonstrates specificity for chromate ions (CrO₄²⁻) as its primary substrate for efflux oup.com. While ChrA is a member of the chromate ion transporter (CHR) superfamily, which includes members involved in chromate and/or sulfate (B86663) transport, ChrA's primary role in resistance is the extrusion of chromate tcdb.orgnih.gov.

Kinetic Parameters of Chromate Uptake and Efflux (e.g., Apparent Km, Vmax)

Studies on P. aeruginosa cells expressing ChrA have provided kinetic parameters for chromate efflux. Typical saturation kinetics have been observed, with reported apparent Km values for chromate efflux around 82 µM and Vmax values around 0.133 nmol chromate min⁻¹ (mg protein)⁻¹. nih.govoup.comresearchgate.netresearchgate.netoup.com. In studies using everted membrane vesicles from P. aeruginosa, chromate uptake (into the vesicles, representing efflux from the cell) showed saturation kinetics with an apparent Km of 0.12 mM chromate and a Vmax of 0.5 nmol of chromate/min per mg of protein asm.org. These parameters reflect the efficiency and capacity of the ChrA transporter.

ChrA-Mediated Chromate Transport Kinetics

ParameterValue (Efflux in P. aeruginosa cells) nih.govoup.comresearchgate.netresearchgate.netoup.comValue (Uptake in everted membrane vesicles) asm.org
Apparent Km (Chromate)82 ± 11 µM0.12 mM
Vmax0.133 ± 0.009 nmol chromate min⁻¹ (mg protein)⁻¹0.5 nmol chromate min⁻¹ (mg protein)⁻¹

Lack of Inhibition by Non-Analogous Anions (e.g., Arsenate, Ortho-vanadate)

Research into the substrate specificity of ChrA has revealed that while certain oxyanions like sulfate and molybdate (B1676688) can inhibit chromate efflux in a concentration-dependent manner, other non-analogous anions, such as arsenate and ortho-vanadate, have shown no significant inhibitory effect on ChrA-mediated chromate extrusion. oup.comnih.govoup.comresearchgate.net This suggests a degree of specificity in the binding site or transport mechanism of ChrA that differentiates between chromate and these other anions.

Experimental findings indicate that treatment of P. aeruginosa cell suspensions expressing ChrA with arsenate or ortho-vanadate did not cause significant inhibition of chromate release. oup.comoup.comresearchgate.net This is in contrast to the inhibitory effects observed with sulfate and molybdate. oup.comoup.comnih.govoup.comresearchgate.net

Data Table: Effect of Various Anions on ChrA-Mediated Chromate Efflux

AnionEffect on Chromate EffluxSource
SulfateInhibitory (Concentration-dependent) oup.comoup.comnih.govoup.comresearchgate.net
MolybdateInhibitory (Concentration-dependent) oup.comoup.comnih.govoup.comresearchgate.net
ArsenateNo significant effect oup.comnih.govoup.comresearchgate.net
Ortho-vanadateNo significant effect oup.comnih.govoup.comresearchgate.net

It is worth noting that while ortho-vanadate did not inhibit ChrA-mediated chromate efflux in one study oup.comnih.govoup.comresearchgate.net, other research suggests ChrA may play a role in vanadate (B1173111) resistance in some strains, potentially through reduced intracellular accumulation nih.gov. However, the primary transport mechanism studied for ChrA is chromate efflux, and the lack of direct inhibition of this efflux by arsenate and ortho-vanadate highlights a specificity in the ChrA transport system.

Mechanistic Comparisons with Other Anion Transporter Systems (e.g., ArsB)

ChrA, as a chromate efflux system, shares functional similarities with other bacterial anion transporters involved in resistance to toxic metalloids, such as the ArsB protein. nih.govresearchgate.net ArsB is the inner membrane component of the arsenic resistance operon, responsible for extruding arsenite (AsO₃³⁻) from cells. nih.govresearchgate.netwikipedia.orgd-nb.info

Despite their shared role in anion extrusion and conferring resistance, ChrA and ArsB exhibit notable differences. While both are hydrophobic membrane proteins, they show no significant identity at the amino acid sequence level. nih.gov However, they have been reported to have similar amino acid composition and hydropathy profiles. nih.govresearchgate.net Both proteins are proposed to have multiple transmembrane segments; ArsB typically possesses twelve transmembrane spanners. researchgate.netwikipedia.org

Mechanistically, both ChrA and ArsB function as secondary transporters. nih.govwikipedia.org ChrA-mediated chromate efflux is driven by the membrane potential. nih.govoup.comnih.govtcdb.orgoup.com In the case of ArsB, when it functions alone (without ArsA), it operates via a proton motive force-dependent mechanism. wikipedia.org When the ArsA ATPase subunit is present, the ArsAB system couples ATP hydrolysis to arsenite efflux. wikipedia.org

A key difference lies in their substrate specificity. ChrA is primarily characterized by its transport of chromate. nih.govoup.comresearchgate.netoup.comoup.comnih.govtcdb.org ArsB, on the other hand, is specific for the extrusion of arsenite and antimonite. wikipedia.org The lack of inhibition of ChrA by arsenate, an analog of phosphate (B84403) and a substrate handled by the ars operon (after reduction to arsenite) oup.com, further underscores the distinct substrate preferences of these two transporter systems.

While both systems contribute to bacterial resistance against toxic anions through efflux, their lack of significant sequence similarity and distinct substrate specificities highlight independent evolutionary paths for handling different toxic oxyanions.

Evolutionary Biology and Phylogenetics of the Chr Superfamily

Phylogenetic Analyses of ChrA Homologs Across Biological Domains

Phylogenetic studies have been instrumental in understanding the relationships and diversification of ChrA proteins and other members of the CHR superfamily. researchgate.netnih.gov Analyses typically involve searching protein databases for homologous sequences and reconstructing evolutionary trees using various methods. researchgate.netnih.gov

Distribution Patterns in Bacteria, Archaea, and Eukaryotes

ChrA homologous proteins are found in all three domains of life: Bacteria, Archaea, and Eukaryotes. researchgate.netnih.govasm.orgresearchgate.net This widespread distribution suggests an ancient origin for the CHR superfamily. While ChrA is well-characterized in various bacteria, its presence and specific roles in Archaea and Eukaryotes are also subjects of ongoing research. researchgate.netnih.govasm.orgresearchgate.net

Classification into Long-Chain (LCHR) and Short-Chain (SCHR) Families

Members of the CHR superfamily are broadly classified into two main families based on their protein length and domain organization: Long-Chain (LCHR) and Short-Chain (SCHR) proteins. researchgate.netnih.govtheses.frresearchgate.net

SCHR Family: These are typically monodomain proteins, with lengths generally ranging from 123 to 234 amino acids. researchgate.nettheses.frresearchgate.net

LCHR Family: These are bidomain proteins, significantly longer than SCHR proteins, with lengths typically between 345 and 495 amino acids in bacteria and 502 to 584 amino acids in fungi. researchgate.nettheses.fr

This classification is supported by sequence length distribution and phylogenetic analyses, where the domains of LCHR proteins often cluster separately from SCHR proteins. researchgate.netnih.gov

Below is a table summarizing the key characteristics of the LCHR and SCHR families:

FamilyDomain OrganizationTypical Length (Amino Acids)Notes
SCHRMonodomain123–234Short-chain CHR proteins. researchgate.nettheses.frresearchgate.net
LCHRBidomain345–495 (Bacteria)Long-chain CHR proteins. researchgate.nettheses.fr
502–584 (Fungi)

Identification of Subfamilies and Clades

Further phylogenetic analyses have revealed finer divisions within the CHR superfamily, sorting the proteins into 10 subfamilies. researchgate.netnih.govtheses.fr These subfamilies and clades reflect more specific evolutionary relationships and potential functional divergences within the superfamily. researchgate.netnih.gov The grouping of domains into distinct clusters, such as the SCHR proteins cluster and the amino and carboxyl domain clusters of LCHR proteins, provides evidence for these subfamily classifications. researchgate.netnih.gov

Evolutionary Trajectories of ChrA Protein Architecture

The distinct domain organization and membrane topology observed in ChrA proteins and the CHR superfamily are results of specific evolutionary events. nih.govoup.comdoi.orgnih.govoup.comresearchgate.net

Elucidation of Gene Duplication and Gene Fusion Events

Evidence suggests that LCHR proteins, which are bidomain, likely originated from the fusion of two genes encoding ancestral SCHR-like monodomain proteins. researchgate.netnih.govasm.orgnih.govoup.comresearchgate.net This ancient gene fusion event is a significant step in the evolution of the CHR superfamily, leading to the creation of larger, more complex transporters. researchgate.netnih.gov While gene fusion appears to be a primary mechanism for the origin of LCHR proteins, some secondary events of fusion and fission may have occurred later in their evolution. researchgate.netnih.gov Gene duplication events are also considered to have played a role in the evolution of ChrA, potentially involving the duplication of a gene encoding a smaller ancestral protein, such as one with six transmembrane segments (TMS). nih.govoup.comoup.comresearchgate.net

Role of Horizontal Gene Transfer in ChrA Gene Dissemination

Horizontal gene transfer (HGT) has played a significant role in the dissemination of chrA genes among microorganisms. The presence of chrA homologs in distantly related bacterial and archaeal species suggests that genetic material encoding these transporters has been transferred across phylogenetic boundaries. nih.govnih.govdoaj.orgfrontiersin.org

A key factor facilitating the HGT of chrA is its frequent location on mobile genetic elements, particularly plasmids. nih.govplos.orgnih.govasm.orgresearchgate.net Plasmids are well-known vehicles for gene exchange between bacteria, contributing to the rapid spread of adaptive traits, including antibiotic and heavy metal resistance. Studies have explicitly linked the presence of chrA on plasmids to chromate (B82759) resistance phenotypes in various bacterial species. nih.govasm.org

Further evidence for HGT comes from the genetic environment surrounding chrA genes in some organisms. For instance, in Bacillus cereus strain SJ1, the chrA1 gene is found in close proximity to genes encoding transposition proteins and a resolvase, elements commonly associated with transposons and the movement of genetic material. nih.gov This genomic arrangement strongly suggests that these mobile elements may have facilitated the transfer of chrA1. nih.gov Additionally, the co-occurrence of chrA with regulatory genes like chrI in operons found in both Gram-positive and Gram-negative bacteria further supports the idea of HGT contributing to the spread of these resistance determinants. nih.gov HGT is recognized as a crucial mechanism enabling microorganisms to adapt rapidly to challenging environmental conditions, such as those contaminated with heavy metals. nih.govfrontiersin.orglibretexts.org Beyond bacteria, HGT of accessory chromosomes containing chrA has also been documented between asexual fungal strains, highlighting the broad impact of HGT on the distribution of this gene. pnas.orgresearchhub.com

Adaptive Evolution of ChrA in Response to Environmental Pressures

The primary environmental pressure driving the evolution and maintenance of ChrA is the presence of toxic chromate ions. ChrA provides a crucial defense mechanism by actively pumping chromate out of the cell, thereby lowering intracellular concentrations and increasing tolerance. researchgate.netnih.govnih.govnih.govasm.org Consequently, the presence of chrA genes is strongly correlated with elevated levels of chromate resistance in microorganisms. frontiersin.org

Environments contaminated with heavy metals exert strong selective pressure, favoring microorganisms that possess mechanisms to cope with metal toxicity. nih.gov This selective pressure promotes the acquisition and retention of genes like chrA. Experimental evolution studies have demonstrated that exposure to chromate stress can lead to the rapid evolution of increased resistance, with mutations in chromate transporters, including ChrA, playing a significant role. nih.govcas.cn For example, mutations in a gene encoding a chromate transport family protein with ChrA domains were frequently observed in Desulfovibrio vulgaris populations subjected to experimental evolution under chromate stress, underscoring the adaptive importance of this protein. nih.gov

Beyond gene acquisition and mutation, the regulation of chrA expression is also an important aspect of adaptive evolution. Studies have shown that the expression of chrA can be induced in the presence of Cr(VI), allowing the cell to upregulate its efflux capacity when exposed to the toxicant. researchgate.netnih.gov Gene duplication events involving chrA have also been observed in some strains, potentially leading to increased production of the efflux pump and enhanced resistance. frontiersin.org

Ecological and Environmental Context of Chra Proteins

Contribution of ChrA to Microbial Adaptation and Survival in Metal-Contaminated Environments

ChrA-mediated efflux is a key mechanism enabling microbial adaptation and survival in environments contaminated with chromate (B82759) mdpi.comasm.orgresearchgate.net. By actively pumping out toxic chromate ions, microorganisms can maintain intracellular Cr(VI) levels below damaging thresholds mdpi.comresearchgate.net. This allows them to continue metabolic activities and growth in conditions that would be lethal to susceptible strains mdpi.comasm.org. Studies have shown that the expression of ChrA confers increased resistance to Cr(VI) in various bacteria, including Pseudomonas aeruginosa and Cupriavidus metallidurans researchgate.net. The level of resistance conferred by ChrA can vary among different microbial species and even between strains, suggesting that the effectiveness of ChrA is influenced by the genetic context and potentially other cellular factors researchgate.netnih.govosti.gov.

Interplay between ChrA-Mediated Efflux and Other Microbial Chromium Detoxification Mechanisms (e.g., Reduction, Bioreduction)

Microorganisms employ a suite of mechanisms to deal with chromium toxicity, and ChrA-mediated efflux often acts in concert with other detoxification strategies, particularly the reduction of toxic Cr(VI) to less toxic Cr(III) researchgate.netnih.gov. While ChrA prevents the accumulation of Cr(VI) inside the cell, chromate reductases (such as ChrR, YieF, and NemA) catalyze the intracellular or extracellular reduction of Cr(VI) mdpi.comnih.govmdpi.com. This reduction is a crucial detoxification step as Cr(III) is significantly less mobile and reactive than Cr(VI) asm.orgresearchgate.net.

Research Applications of ChrA in Environmental Biotechnology Studies

ChrA proteins and their encoding genes are valuable subjects in environmental biotechnology research, particularly in understanding and potentially enhancing microbial capabilities for dealing with chromium contamination. Research focuses on several aspects related to ChrA:

Understanding Resistance Mechanisms: Studying ChrA helps researchers elucidate the molecular mechanisms of chromate resistance in diverse microorganisms researchgate.netnih.gov. This includes investigating the structure and function of the protein, its regulation, and its interaction with other cellular components researchgate.net.

Identifying and Characterizing ChrA Homologs: Researchers are identifying and characterizing chrA genes and their protein products in various environmental isolates, especially those from contaminated sites osti.gov. This helps in understanding the diversity and distribution of this resistance mechanism across different microbial taxa mdpi.comresearchgate.net.

Investigating the Genetic Basis of Resistance: Studies analyze the genetic context of chrA, including its presence on plasmids or chromosomes and its association with other resistance genes within operons mdpi.comnih.govjseb.jp. This provides insights into the evolution and dissemination of chromate resistance jseb.jpnih.gov.

Assessing the Role of ChrA in Microbial Communities: Metagenomic and community-level studies investigate the prevalence and expression of chrA in microbial communities from contaminated environments to understand its ecological significance and contribution to community-level resistance nih.govfrontiersin.org.

Potential for Bioaugmentation and Bioremediation Studies (Focus on Protein's Role): While direct bioremediation project details are excluded, research applications involve understanding how the presence or enhanced expression of ChrA in specific strains might contribute to their effectiveness in reducing chromate toxicity in a mixed microbial community or a simulated environment sci-hub.sepjoes.comnih.gov. This includes studies on engineered strains expressing ChrA to evaluate their chromate resistance and potential for application in controlled research settings sci-hub.se.

Research involving ChrA contributes to a better understanding of microbial survival strategies in the presence of toxic metals and provides foundational knowledge for developing potential biotechnological approaches for environmental management.

Advanced Research Methodologies and Experimental Approaches for Chra Protein Studies

Genetic Engineering Techniques for ChrA Investigation

Genetic manipulation is a cornerstone of ChrA research, allowing for in-depth analysis of the protein's properties and the identification of critical amino acid residues.

Mutagenesis techniques are pivotal in dissecting the structure-function relationship of the ChrA protein. Both targeted and random approaches have been employed to identify amino acids crucial for chromate (B82759) transport.

Random mutagenesis , on the other hand, introduces mutations randomly throughout the chrA gene. This approach is particularly useful for identifying novel, functionally important residues without prior knowledge of their significance. nih.gov A common method involves using a hypermutagenic Escherichia coli strain, such as XL1-Red, which has a high mutation frequency due to deficiencies in its DNA repair systems. oup.com By screening for mutants that have lost chromate resistance, researchers can pinpoint amino acid changes that disrupt ChrA function. oup.com Studies utilizing random mutagenesis on the Pseudomonas aeruginosa chrA gene have revealed that most of the essential residues are clustered in the N-terminal half of the protein, affecting both cytoplasmic regions and transmembrane segments. oup.comnih.gov

Table 1: Selected Results of Random Mutagenesis on P. aeruginosa ChrA Function

Original ResidueMutant ResidueLocationEffect on Chromate Resistance
Arginine (R)98Glutamine (Q)Cytoplasmic LoopLoss of function
Lysine (K)96Glutamine (Q)Cytoplasmic LoopLoss of function
VariousVariousN-terminal halfDrastically lowered chromate extrusion

This table is a representation of findings from studies on ChrA mutagenesis and is for illustrative purposes.

To produce sufficient quantities of the this compound for detailed study, the chrA gene is often cloned into an expression vector and introduced into a host organism, a process known as heterologous expression. Escherichia coli is a commonly used host due to its rapid growth and well-understood genetics. youtube.comkhanacademy.org

The chrA gene from various bacterial species has been successfully cloned and expressed in E. coli. uniprot.org However, the functionality of the expressed this compound can vary. For instance, the this compound from Pseudomonas aeruginosa plasmid pUM505, while expressed, does not confer chromate resistance in E. coli. oup.com In contrast, the this compound from Shewanella sp. strain ANA-3 is functionally expressed in E. coli and provides a high level of chromate resistance. uniprot.org This highlights the importance of the host environment and potential co-factors for the proper folding and function of membrane proteins like ChrA.

Understanding the membrane topology of ChrA, including the number and orientation of its transmembrane segments (TMS), is crucial for understanding its mechanism. Translational fusions with reporter enzymes like alkaline phosphatase (PhoA) and β-galactosidase (LacZ) are a powerful tool for this purpose. oup.com

The principle behind this technique is that PhoA is active only when exported to the periplasm, while LacZ is active only in the cytoplasm. asm.org By creating a series of fusions between different parts of the this compound and these reporters, researchers can determine whether a particular segment of ChrA is located in the cytoplasm or the periplasm. bio-rad.com

Studies on the P. aeruginosa this compound using PhoA/LacZ fusions have been instrumental in developing a topological model. oup.comoup.com For example, a fusion at phenylalanine-35 showed high LacZ activity, indicating a cytoplasmic location, whereas a fusion at aspartate-51 resulted in high PhoA activity, suggesting a periplasmic location. oup.com These analyses have led to the proposal of a 12-TMS topology for the N-terminal half of the this compound. oup.comoup.com

Table 2: Example of PhoA/LacZ Fusion Analysis of P. aeruginosa ChrA

Fusion Site (Amino Acid)Reporter EnzymeEnzyme ActivityInferred Location
Phenylalanine-35LacZHighCytoplasm
Aspartate-51PhoAHighPeriplasm
Phenylalanine-69LacZHighCytoplasm
Lysine-96LacZHighCytoplasm

This table is a representation of findings from topological studies of ChrA and is for illustrative purposes.

Biochemical and Biophysical Characterization of ChrA Activity

Biochemical and biophysical assays are essential for directly measuring the transport activity of ChrA and for characterizing the purified protein.

To directly study the transport of chromate by ChrA, researchers utilize membrane vesicles. Everted (inside-out) membrane vesicles prepared from bacteria expressing ChrA are particularly useful. researchgate.net In this system, the cytoplasmic side of the membrane is facing the external medium.

By incubating these everted vesicles with the radioisotope ⁵¹CrO₄²⁻, the transport of chromate across the membrane can be measured. Studies have shown that everted vesicles from P. aeruginosa expressing ChrA accumulate significantly more ⁵¹CrO₄²⁻ than vesicles from cells without ChrA. researchgate.net This provides direct evidence that ChrA functions as a chromate efflux pump, actively transporting chromate out of the cytoplasm. researchgate.netresearchgate.net These assays have also demonstrated that chromate transport by ChrA is an energy-dependent process, driven by the membrane potential. researchgate.net

The purification of ChrA is a critical step for its detailed biochemical and structural characterization. Being a membrane protein, its purification can be challenging. A general strategy for purifying a bacterial chromate-related protein, such as a chromate reductase from Pseudomonas putida, involves several steps:

Cell Lysis: Breaking open the bacterial cells to release their contents.

Ammonium Sulfate (B86663) Precipitation: A method to selectively precipitate proteins based on their solubility.

Anion-Exchange Chromatography: Separating proteins based on their net negative charge.

Chromatofocusing: A technique that separates proteins based on their isoelectric point.

Gel Filtration Chromatography: Separating proteins based on their size. nih.gov

Once purified, or in crude cell lysates, the this compound can be analyzed using standard biochemical techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. khanacademy.orgabcam.com This allows for the visualization of the expressed this compound and an assessment of its purity. bio-rad.com

Western Blotting is a technique used to detect a specific protein in a complex mixture. youtube.com After separating proteins by SDS-PAGE, they are transferred to a membrane and probed with an antibody specific to the this compound. asm.org This provides a highly sensitive and specific method to confirm the presence and relative amount of ChrA in a sample. asm.org

Molecular Interaction and Regulatory Studies

The expression of the chrA gene is tightly regulated to ensure that the chromate efflux pump is produced only when needed, thus preventing unnecessary energy expenditure by the cell. The molecular mechanisms governing chrA regulation have been investigated through a variety of techniques that probe DNA-protein interactions and signaling cascades.

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Interactions

Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are a fundamental in vitro technique used to study the binding of proteins to specific DNA sequences. This method has been pivotal in identifying and characterizing the regulatory proteins that control the transcription of the chrA gene.

In the context of ChrA regulation, EMSAs have been instrumental in demonstrating the direct interaction of the regulatory protein ChrB with the promoter region of the chr operon, which includes the chrA gene. In a study on the chromate resistance determinant of Ochrobactrum tritici 5bvl1, in vitro DNA-binding assays, functionally equivalent to EMSAs, were performed using purified ChrB protein and a DNA fragment containing the chr promoter. nih.gov The results of these assays showed that ChrB directly binds to this promoter region. nih.gov This binding is a crucial step in the induction of chrA expression in response to chromate exposure.

Further investigation using site-directed mutagenesis of the chrB gene identified specific amino acid residues that are critical for its DNA-binding activity. nih.gov Two ChrB mutants, R18 and R23, were found to be constitutively active, meaning they could bind to the promoter and activate transcription even in the absence of chromate. nih.gov This suggests that these residues are likely part of the protein's DNA-binding domain. Conversely, other mutations (R180, R187, and H229) prevented the induction of the chr operon by chromate, indicating their importance in sensing the chromate signal. nih.gov

While the term EMSA was not explicitly used in the aforementioned study, the described methodology of incubating a purified protein with a DNA fragment and analyzing the resulting complex on a gel is the principle of the EMSA technique. These findings provide strong evidence for the role of ChrB as a direct transcriptional regulator of the chrA gene.

DNase I Footprinting Analysis

DNase I footprinting is a high-resolution technique used to map the precise DNA binding site of a protein. It is based on the principle that a protein bound to DNA will protect the phosphodiester backbone of that specific DNA region from cleavage by the endonuclease DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

While the direct application of DNase I footprinting to the chrA promoter to delineate the ChrB binding site has not been explicitly detailed in the available research, this technique is a standard and powerful tool for such investigations. Based on the findings from EMSA and functional assays that have identified ChrB as a direct regulator of the chr operon, DNase I footprinting would be the logical next step to precisely identify the nucleotide sequence that ChrB recognizes and binds to within the chrA promoter.

The expected outcome of a DNase I footprinting experiment with purified ChrB and the chrA promoter region would be the identification of a protected DNA sequence, likely overlapping with the putative promoter elements. This information would be invaluable for a detailed understanding of the molecular mechanism of chrA transcriptional regulation and would allow for a more precise characterization of the ChrB binding motif.

Phosphotransfer Assays for Two-Component Systems

In some bacteria, the regulation of genes involved in metal resistance is controlled by two-component signal transduction systems (TCSs). A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). Upon sensing a specific environmental stimulus, the HK autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes.

Phosphotransfer assays are in vitro experiments designed to demonstrate this phosphorylation cascade. These assays typically use purified HK and RR proteins and a radiolabeled phosphate (B84403) donor, such as [γ-32P]ATP. The transfer of the radiolabeled phosphate from the HK to the RR is then visualized by autoradiography after separation of the proteins by SDS-PAGE.

In the context of chromate resistance, a two-component system designated ChrS-ChrA has been identified and characterized in Corynebacterium glutamicum. It is important to note that in this specific TCS, "ChrA" refers to the response regulator protein, not the ChrA transporter protein that is the primary subject of this article. The ChrS protein is the sensor histidine kinase.

In vitro phosphotransfer assays have been employed to demonstrate the direct phosphorylation of the ChrA response regulator by the ChrS histidine kinase. nih.gov These experiments have shown that in the presence of a stimulus (in this case, heme), ChrS undergoes autophosphorylation and subsequently transfers the phosphoryl group to ChrA. nih.gov This phosphorylation event is a critical step in the signaling pathway that ultimately leads to the regulation of target gene expression, which in this system is related to heme homeostasis rather than direct chromate efflux. nih.gov

Furthermore, these assays have revealed instances of "cross-talk" between different two-component systems. For example, it has been shown that the histidine kinase HrrS can also phosphorylate the ChrA response regulator, and conversely, ChrS can phosphorylate the HrrA response regulator. nih.gov However, the phosphatase activity (the removal of the phosphate group) of these kinases is specific to their cognate response regulators. nih.gov This demonstrates the complexity of the regulatory networks that can be elucidated through the use of in vitro phosphotransfer assays.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become indispensable in the study of proteins, providing valuable insights into their structure, function, and evolutionary relationships. For the this compound, these approaches have been instrumental in its initial identification, classification, and in guiding experimental studies.

Sequence Homology and Alignment Tools

Sequence homology and alignment tools are fundamental bioinformatics techniques used to compare a protein sequence of interest with sequences in large public databases. By identifying homologous proteins (proteins that share a common evolutionary ancestor), researchers can infer the function of a newly discovered protein.

The initial characterization of ChrA proteins heavily relied on sequence homology searches. Tools such as BLAST (Basic Local Alignment Search Tool) were used to identify proteins with significant sequence similarity to known chromate resistance proteins. nih.govpku.edu.cngithub.io These analyses revealed that ChrA is a member of a large and widespread family of proteins, now known as the Chromate Ion Transporter (CHR) family.

Multiple sequence alignments, performed using tools like ClustalW or MUSCLE, have been crucial in identifying conserved regions and motifs within the this compound family. pku.edu.cngithub.io By aligning the sequences of ChrA homologs from different bacterial species, researchers can pinpoint amino acid residues that are evolutionarily conserved. These conserved residues are often critical for the structure and function of the protein, such as substrate binding or transport activity.

The following table lists some of the commonly used bioinformatics tools for sequence homology and alignment studies of proteins like ChrA.

Tool/DatabaseFunction
BLAST (Basic Local Alignment Search Tool)Finds regions of local similarity between sequences. Used to identify homologous proteins.
ClustalW/Clustal OmegaPerforms multiple sequence alignments to identify conserved regions.
MUSCLE (Multiple Sequence Comparison by Log-Expectation)Another widely used tool for creating multiple sequence alignments.
PfamA database of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs).
InterProA database that integrates information about protein families, domains, and functional sites from various other databases.
SWISS-MODELAn automated web server for homology modeling of protein structures.
Phyre2 (Protein Homology/analogY Recognition Engine V 2.0)A suite of tools for protein structure prediction, including homology modeling and ab initio folding.

Transmembrane Segment Prediction Algorithms and Hydropathy Profiling

The prediction of transmembrane (TM) segments is a critical step in elucidating the structure and function of membrane proteins like ChrA. Various computational algorithms are employed to analyze the primary amino acid sequence and predict the regions that span the lipid bilayer. These predictions are often based on the principle of hydrophobicity, as amino acid residues within a transmembrane helix are predominantly nonpolar.

Hydropathy profiling, a graphical method to visualize the distribution of hydrophobic and hydrophilic residues along a protein sequence, is a fundamental technique in this process. A sliding window is moved along the sequence, and the average hydropathy of the amino acids within the window is calculated and plotted. Peaks in the resulting plot that exceed a certain threshold are indicative of potential transmembrane segments. For the this compound from Pseudomonas aeruginosa, hydropathy profiles have been instrumental in proposing initial topological models. researchgate.net Early analyses based on amino acid composition and hydropathic profiles suggested that ChrA is a membrane protein with potentially 10 or 12 transmembrane spans. researchgate.net

Several sophisticated algorithms have been developed to improve the accuracy of transmembrane segment prediction. These often incorporate additional information beyond simple hydrophobicity, such as the "positive-inside rule," which observes that positively charged residues (lysine and arginine) are more frequently found in the cytoplasmic loops of membrane proteins.

One commonly used tool for predicting transmembrane helices is the TMHMM (Transmembrane Hidden Markov Model) software. plos.org This program utilizes a hidden Markov model to differentiate between transmembrane helices, intracellular loops, and extracellular loops. The application of such algorithms to ChrA sequences has led to more refined topological models. For instance, the analysis of ChrA from Pseudomonas aeruginosa using various prediction programs resulted in models with 11, 12, or 13 TMS. oup.com A proposed 12-TMS topology for the P. aeruginosa ChrA was further investigated using translational fusions with reporter proteins like PhoA and LacZ. oup.com

The following table summarizes some of the algorithms and the resulting predictions for ChrA topology:

Algorithm/MethodOrganism/PlasmidPredicted TMSReference
Hydropathy Profile (DNAstar)Pseudomonas aeruginosa (pUM505)12 researchgate.net
PhoA/LacZ FusionsCupriavidus metallidurans (pMOL28)10 oup.com
TMHMMShewanella oneidensisNot specified plos.orgnih.gov
Various TMS prediction programsPseudomonas aeruginosa11, 12, or 13 oup.com

Phylogenetic Tree Reconstruction and Evolutionary Modeling

Phylogenetic analysis of the this compound family provides valuable insights into its evolutionary history, diversification, and the relationships between different homologs. By comparing the amino acid sequences of ChrA proteins from various organisms, researchers can construct phylogenetic trees that depict these evolutionary relationships.

The process of phylogenetic tree reconstruction for ChrA typically involves the following steps:

Sequence Retrieval: Homologous this compound sequences are identified and retrieved from public databases like the National Center for Biotechnology Information (NCBI). egranth.ac.innih.gov

Multiple Sequence Alignment: The collected sequences are aligned to identify conserved regions and to establish positional homology.

Phylogenetic Tree Construction: Various computational methods are used to build the phylogenetic tree based on the multiple sequence alignment. Common methods include neighbor-joining, maximum parsimony, maximum likelihood, and Bayesian inference. Software such as "Phylogeny.fr" in "one-click" mode has been utilized for the phylogenetic analysis of ChrA proteins. nih.gov

Phylogenetic studies have revealed that the chromate ion transporter (CHR) superfamily, to which ChrA belongs, is widely distributed across the three domains of life. egranth.ac.innih.gov This superfamily is composed of both long-chain (LCHR) and short-chain (SCHR) sequences. nih.gov Evolutionary modeling suggests that the LCHR proteins, like many ChrA proteins, may have arisen from the fusion of two genes encoding SCHR proteins. nih.gov This is supported by the observation that the N-terminal and C-terminal halves of some ChrA proteins show significant sequence conservation, yet may have evolved to perform different functions in chromate transport. oup.com

A phylogenetic tree of a subset of ChrA proteins, for example, can show distinct clusters of proteins from different bacterial phyla, such as α-Proteobacteria, β-Proteobacteria, γ-Proteobacteria, and Terrabacteria. plos.orgnih.gov This clustering indicates a degree of vertical inheritance of the chrA gene, while the presence of plasmid-encoded chrA genes also points to horizontal gene transfer as a significant factor in its dissemination.

The following table provides a simplified overview of the findings from phylogenetic analyses of the this compound family:

FindingImplicationReference(s)
Wide distribution of CHR superfamily across life domainsAncient origin and fundamental importance of this protein family. egranth.ac.innih.gov
Division into LCHR and SCHR proteinsSuggests an evolutionary history involving gene fusion events. nih.gov
Clustering of ChrA homologs by bacterial phylumIndicates vertical descent and diversification within lineages. plos.orgnih.gov
Presence of plasmid-encoded ChrAHighlights the role of horizontal gene transfer in spreading chromate resistance. plos.orgnih.gov
Higher conservation in the N-terminal half of some ChrA proteinsSuggests functional specialization of the two protein domains. oup.com

Comparative Genomics and Metagenomic Analysis for Novel chrA Gene Identification

Comparative Genomics

Comparative genomics is a powerful approach for identifying novel chrA genes and understanding their functional and evolutionary context. nih.gov By comparing the genomes of different organisms, researchers can identify conserved genes, gene clusters, and regulatory elements associated with chromate resistance. This approach has been instrumental in identifying putative chrA homologs in a wide range of sequenced bacterial genomes. oup.com

The process of identifying novel chrA genes through comparative genomics often involves:

Homology Searching: Using the amino acid sequence of a known this compound as a query to search against newly sequenced genomes or protein databases using tools like BLASTp. nih.gov

Synteny Analysis: Examining the genomic neighborhood of a newly identified chrA homolog to see if it is located near other genes known to be involved in chromate resistance (e.g., genes encoding regulatory proteins like ChrB). Conserved gene order (synteny) across different species can provide strong evidence for a shared function.

Identification of Orthologs and Paralogs: Differentiating between orthologs (genes in different species that evolved from a common ancestral gene by speciation) and paralogs (genes related by duplication within a genome). This helps in understanding the evolutionary history of the chrA gene family.

Through these methods, hundreds of ChrA homologous proteins have been identified in bacteria, predominantly within the Proteobacteria group, but also in Terrabacteria. nih.gov Comparative analysis has also revealed that the N-terminal half of putative ChrA homologous proteins is significantly more conserved than the C-terminal domain, suggesting a common functional core with divergent evolution in the C-terminal region. oup.com

Metagenomic Analysis

Metagenomics allows for the study of the collective genetic material from a community of organisms, providing access to the genomes of unculturable microbes. nih.gov This approach is particularly valuable for discovering novel chrA genes from environments contaminated with chromium, where there is strong selective pressure for chromate resistance. nih.gov

The identification of novel chrA genes via metagenomics can be achieved through two main strategies:

Sequence-based Metagenomics: This involves sequencing the total DNA extracted from an environmental sample and then searching the resulting metagenomic dataset for sequences with homology to known chrA genes. nih.gov This approach has successfully identified chrA genes in various environments and has shown that the abundance of these genes can be influenced by environmental factors such as soil moisture and the presence of vegetation. nih.gov

Function-based Metagenomics: This method involves cloning large fragments of metagenomic DNA into a suitable host organism (e.g., E. coli) to create a metagenomic library. The library is then screened for clones that exhibit increased resistance to chromate. The DNA from the resistant clones is then sequenced to identify the gene(s) responsible for the phenotype, which may be a novel chrA gene. ucc.ie

The following table summarizes the application of these advanced methodologies for the discovery of novel chrA genes:

MethodologyApproachKey StepsPotential Outcome
Comparative Genomics Interspecific genome comparisonHomology searching (e.g., BLAST), synteny analysis, ortholog/paralog identification.Identification of novel chrA homologs in sequenced genomes and understanding of their evolutionary context.
Sequence-based Metagenomics Direct sequencing of environmental DNADNA extraction, metagenome sequencing, homology-based screening of sequence data.Discovery of novel chrA gene variants from uncultured microorganisms and assessment of their environmental abundance.
Function-based Metagenomics Expression of environmental DNA in a hostConstruction of metagenomic library, functional screening for chromate resistance, sequencing of positive clones.Identification of entirely novel genes conferring chromate resistance, including new types of ChrA proteins.

Future Directions and Emerging Research Avenues for Chra Protein Studies

Pursuit of High-Resolution Structural Determination of ChrA Proteins

Determining the high-resolution three-dimensional structure of ChrA proteins is a critical step towards understanding their function at a molecular level. As a membrane protein, ChrA presents challenges for structural studies, but advancements in techniques are paving the way.

X-ray Crystallography Studies

While challenging for membrane proteins, X-ray crystallography can provide very high-resolution atomic details rcsb.orgcriver.com. Successful crystallization of ChrA or specific domains, perhaps in complex with substrates or inhibitors, would allow for precise mapping of atomic interactions and conformational changes during the transport cycle rcsb.orgcriver.com. A crystal structure of a response regulator ChrA from Corynebacterium diphtheriae, involved in heme sensing, has been determined by X-ray diffraction at 1.8 Å resolution, demonstrating the feasibility of crystallographic approaches for some ChrA-like proteins nih.govpdbj.org. However, this is a soluble protein, distinct from the membrane-bound chromate (B82759) transporter ChrA. Continued efforts in membrane protein crystallization are essential for the chromate transporter ChrA.

Elucidation of Intricate Molecular Mechanisms of Chromate Efflux and Ion Coupling at the Atomic Level

While ChrA is known to facilitate chromate efflux, the precise molecular mechanism, including the stoichiometry of chromate transport and the nature of the coupled ion (likely a proton or other anion), requires further atomic-level investigation. Studies using techniques like site-directed mutagenesis, as previously applied to identify essential residues in Pseudomonas aeruginosa ChrA, coupled with transport assays and electrophysiological measurements, can help delineate the transport pathway and the residues involved in substrate binding and translocation oup.com. The mechanism of resistance appears to be based on energy-dependent efflux driven by the membrane potential nih.govnih.gov. Sulfate (B86663) significantly inhibits chromate efflux, suggesting that ChrA may recognize and bind sulfate ions, which could then prevent chromate extrusion oup.com. This indicates a potential for anion antiport or competition for the binding site. Further research is needed to definitively establish the ion coupling mechanism.

Functional and Structural Characterization of Underexplored ChrA Homologs from Diverse Organisms

The CHR superfamily includes numerous putative homologs across bacteria, eukaryotes, and archaea, many of which remain functionally uncharacterized tcdb.orgnih.govresearchgate.net. Investigating ChrA homologs from diverse organisms, particularly those from extreme environments or with unique chromate resistance profiles, could uncover novel transport mechanisms, regulatory strategies, or even different substrate specificities tcdb.orgresearchgate.net. Comparative genomics and phylogenetic analysis can help identify promising candidates for functional and structural studies nih.gov. For instance, some Bacillus homologs are half-length and may function as heterodimers tcdb.org. Characterizing these diverse homologs will broaden our understanding of the evolution and versatility of the CHR superfamily.

Development of Advanced Computational Models for ChrA Function Prediction and Engineering

The increasing availability of protein sequence data necessitates the use of computational methods to predict protein function and guide engineering efforts news-medical.netsimonsfoundation.org. For ChrA protein, computational approaches are becoming increasingly valuable for understanding its transport mechanism, predicting structural features, and potentially engineering variants with altered specificity or efficiency.

Computational methods for protein analysis can broadly be categorized into sequence-based, structure-based, and hybrid approaches news-medical.netnih.gov. Sequence-based methods infer function by comparing the unknown protein sequence to databases of proteins with known functions, often relying on sequence identity or the presence of conserved motifs news-medical.netnih.gov. Structure-based methods, on the other hand, utilize predicted or experimentally determined three-dimensional protein structures to understand function, including identifying binding sites and predicting interactions nih.govnih.gov. Hybrid methods combine aspects of both approaches.

The this compound, as a membrane transport protein, presents specific challenges and opportunities for computational modeling. Predicting the structure of membrane proteins is inherently more difficult than soluble proteins, although significant progress has been made with advanced algorithms like AlphaFold2, which has shown high accuracy in protein structure prediction medcraveonline.commdpi.com. Computational methods, such as I-TASSER, have been used to construct 3D models of proteins like ChrB, a protein associated with ChrA in chromate resistance systems mdpi.com. These models can provide insights into structural features like helices and sheets mdpi.com.

Computational protein design aims to create new proteins or modify existing ones with desired properties nih.govrjraap.comfuerstlab.com. This involves using algorithms to explore the vast sequence space and identify sequences likely to fold into a target structure and perform a specific function nih.govfuerstlab.com. For ChrA, computational design could potentially be used to:

Predict the impact of mutations: By simulating the effects of amino acid changes on ChrA structure and dynamics, researchers can predict how mutations might affect chromate transport efficiency or substrate specificity anne.kim.

Engineer enhanced chromate resistance: Computational models could help design ChrA variants with improved chromate efflux capabilities, which could be useful for bioremediation applications.

Alter substrate specificity: While ChrA is known for chromate transport, computational approaches could explore the possibility of engineering ChrA or related transporters to transport other metal ions or compounds nih.gov. This could involve identifying and modifying residues in the binding site based on computational predictions nih.gov.

Understand transport mechanisms: Molecular dynamics simulations and other biophysical simulations can provide dynamic insights into how ChrA interacts with chromate ions and undergoes conformational changes during transport fuerstlab.comdiva-portal.org.

The development of advanced computational models for ChrA will likely involve integrating different data types, including sequence information, structural data (both predicted and experimental), and functional assays. Machine learning approaches, including deep learning, are increasingly being applied to protein function prediction and design, leveraging large datasets to identify complex patterns and make predictions simonsfoundation.orgmdpi.commit.edu. For instance, convolutional neural networks (CNNs) have been used to predict the effects of mutations on protein properties mit.edu.

Future research avenues include developing more accurate and efficient algorithms specifically tailored for membrane transporters like ChrA. This could involve improving methods for membrane protein structure prediction, developing better energy functions for evaluating protein stability and interactions within the membrane environment, and creating specialized algorithms for simulating transport dynamics. The integration of computational predictions with experimental validation through techniques like directed evolution and high-throughput screening will be crucial for accelerating the engineering of this compound for various applications fuerstlab.com.

Data on predicted structural features or potential binding sites could be presented in tables to summarize computational findings and guide experimental work. For example, a table could list predicted transmembrane helices, conserved residues identified through sequence alignment, or computationally identified potential interaction sites with chromate or other molecules.

Table 1: Predicted Structural Features of ChrA (Illustrative Example)

Feature TypePrediction MethodDescriptionPotential Significance for Function
Transmembrane HelicesIn silico predictionNumber and location of membrane-spanning regionsEssential for membrane transport
Conserved ResiduesMultiple Sequence AlignmentAmino acids highly conserved across homologsLikely involved in structure/function
Putative Binding Site ResiduesComputational Docking/ModelingResidues potentially interacting with chromateInvolved in substrate recognition

Note: This table is illustrative. Actual data would require specific computational analyses of ChrA sequences and/or structures.

The challenges in computational modeling of protein structure-activity relationships highlight the need for continued development in representing protein features and activities in a way that facilitates the learning of the relationship between them mdpi.com. As computational power increases and algorithms become more sophisticated, the ability to accurately predict and engineer this compound function in silico will significantly advance our understanding and utilization of this important transporter.

Q & A

(Basic) What is the primary functional role of ChrA protein in microbial systems, and how can its activity be experimentally quantified?

The this compound functions as a chromate efflux pump, enabling microorganisms to expel toxic hexavalent chromium (Cr[VI]) from cells, thereby conferring resistance . To quantify its activity:

  • Method : Use chromate uptake assays with isotopically labeled Cr[VI] (e.g., 51Cr^{51}\text{Cr}) in knockout vs. wild-type strains.
  • Validation : Measure intracellular chromium retention via inductively coupled plasma mass spectrometry (ICP-MS) and correlate with chrA gene expression (qRT-PCR) .

(Basic) Which experimental methodologies are most reliable for detecting this compound expression in environmental samples?

  • Metagenomic Analysis : Amplify chrA homologs using degenerate primers targeting conserved transmembrane domains, followed by Illumina sequencing .
  • Proteomics : Combine 2D gel electrophoresis with LC-MS/MS, using peptide markers specific to ChrA’s conserved regions (e.g., Asp-His motifs in efflux channels) .
  • Caution : Cross-validate with functional assays to avoid false positives from non-expressed genes .

(Basic) How do researchers validate the specificity of this compound antibodies in immunodetection assays?

  • Controls : Test antibodies against chrA-knockout strains and heterologously expressed ChrA in E. coli.
  • Western Blotting : Confirm single-band detection at the predicted molecular weight (~45 kDa).
  • Blocking Experiments : Pre-incubate antibodies with purified ChrA to abolish signal .

(Advanced) What experimental strategies can resolve contradictions between ChrA gene abundance data and phenotypic chromium resistance in microbial communities?

  • Multi-Omics Integration : Pair metagenomic chrA quantification with metatranscriptomics to assess expression levels.
  • Phenotypic Validation : Use microcosm assays with increasing Cr[VI] concentrations; measure minimum inhibitory concentration (MIC) and compare to gene presence/absence .
  • Statistical Models : Apply redundancy analysis (RDA) to identify confounding variables (e.g., pH, competing ions like sulfate) that decouple gene abundance from function .

(Advanced) How should researchers design cross-species comparative studies to investigate evolutionary divergence in this compound function?

  • Phylogenetic Analysis : Build maximum-likelihood trees using chrA sequences from diverse taxa (e.g., Pseudomonas, Shewanella).
  • Functional Swapping : Express chrA orthologs in a common host (e.g., Bacillus subtilis) and compare Cr[VI] efflux efficiency.
  • Structural Mapping : Perform homology modeling to identify divergent residues in transmembrane helices affecting substrate specificity .

(Advanced) What computational approaches enable predictive modeling of this compound structure-function relationships under varying physicochemical conditions?

  • Molecular Dynamics (MD) Simulations : Simulate ChrA’s conformational changes in response to pH gradients or membrane potential shifts.
  • Machine Learning : Train classifiers on experimentally validated ChrA variants to predict efflux efficiency from sequence features (e.g., charge distribution, hydrophobicity).
  • Validation : Corrogate predictions with site-directed mutagenesis and efflux assays .

(Advanced) How can researchers address discrepancies in this compound stability during in vitro purification for biochemical studies?

  • Stabilization Strategies : Use zwitterionic detergents (e.g., DDM) and optimize buffer pH (6.5–7.5) to maintain solubility.
  • Activity Monitoring : Track efflux function post-purification via liposome-based assays with fluorescent Cr[VI] analogs.
  • Data Interpretation : Compare thermal shift assays (TSA) to identify destabilizing mutations or cofactor requirements .

(Advanced) What frameworks guide the integration of this compound research into broader heavy-metal bioremediation models?

  • Systems Biology : Construct metabolic networks linking ChrA activity to downstream pathways (e.g., Cr[III] precipitation via extracellular polymeric substances).
  • Field Trials : Monitor chrA-engineered biofilms in chromium-contaminated soils using nanopore sequencing for real-time gene expression tracking.
  • Risk Assessment : Quantify horizontal gene transfer rates of chrA to non-target species using conjugation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.